Methyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a tetrahydrothieno[2,3-c]pyridine derivative characterized by a benzyl group at position 6, a morpholinosulfonyl-substituted benzamido group at position 2, and a methyl ester at position 2. Its core structure combines a thiophene-fused pyridine ring system, which is associated with diverse biological activities, including TNF-α inhibition .
Properties
IUPAC Name |
methyl 6-benzyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O6S2/c1-35-27(32)24-22-11-12-29(17-19-5-3-2-4-6-19)18-23(22)37-26(24)28-25(31)20-7-9-21(10-8-20)38(33,34)30-13-15-36-16-14-30/h2-10H,11-18H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMKIKOFLCPFKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (commonly referred to as compound B2477967) is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties and mechanism of action.
Chemical Structure and Properties
The compound has a complex structure characterized by the following key features:
- Molecular Formula : C₂₃H₃₃N₄O₅S
- Molecular Weight : 465.62 g/mol
- CAS Number : 1217034-67-7
This structure includes a thieno[2,3-c]pyridine core, which is known for various biological activities, including anticancer effects.
Anticancer Properties
Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following findings summarize its anticancer effects:
- Cell Line Studies : In vitro assays have demonstrated that this compound effectively inhibits the proliferation of non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. The IC50 values for these cell lines were reported to be in the range of 1.48 to 47.02 µM, indicating potent antiproliferative activity .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through cell cycle arrest and activation of apoptotic pathways. For instance, significant apoptosis rates were observed in treated A549 cells compared to controls .
- Comparison with Other Compounds : When compared to standard chemotherapeutic agents like staurosporine, the compound demonstrated comparable efficacy in inducing cell death in certain cancer types .
Data Table: Biological Activity Summary
| Cell Line | IC50 (µM) | Effect | Mechanism |
|---|---|---|---|
| A549 | 1.48 - 47.02 | Antiproliferative | Apoptosis induction |
| NCI-H23 | 0.49 - 68.9 | Antiproliferative | Cell cycle arrest |
Study on Morpholino Derivatives
A study focused on morpholino derivatives similar to the target compound highlighted their role in inhibiting VEGFR-2 activity, which is crucial for tumor angiogenesis . This suggests that this compound may also affect vascular growth in tumors.
Apoptotic Pathways
Further investigations into the apoptotic pathways activated by this compound revealed that it triggers mitochondrial dysfunction leading to cytochrome c release and subsequent caspase activation . This mechanism underlines its potential as a therapeutic agent against aggressive cancers.
Comparison with Similar Compounds
Substituent Variations in Sulfamoyl/Substituted Benzamido Groups
The target compound’s 4-(morpholinosulfonyl)benzamido substituent distinguishes it from analogs with alternative sulfonamide groups:
Implications :
- The morpholino group’s cyclic structure may improve aqueous solubility compared to dipropyl or methyl-phenyl groups, which are more hydrophobic .
- Morpholinosulfonyl’s electron-donating properties could enhance interactions with polar residues in biological targets compared to electron-withdrawing groups like cyano (e.g., compound 11b in ) .
Variations in the 6-Position Substituent
The 6-benzyl group in the target compound contrasts with other 6-position modifications:
Implications :
Ester Group Modifications
The methyl ester at position 3 is conserved in most analogs, but describes an ethyl ester variant:
- The morpholino group here is part of an aminomethylene side chain rather than a sulfonamide, demonstrating versatility in functionalization.
Bioactivity Insights from Related Compounds
While direct bioactivity data for the target compound is unavailable, analogs in the tetrahydrothieno[2,3-c]pyridine class exhibit TNF-α inhibitory activity . Key structural determinants include:
- Thieno-pyridine core: Essential for binding to inflammatory targets.
- Sulfonamide substituents: Influence potency; morpholino derivatives may optimize solubility without sacrificing affinity.
- Benzyl vs. alkyl groups : Aromatic substituents at position 6 correlate with enhanced activity in rat whole-blood assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
